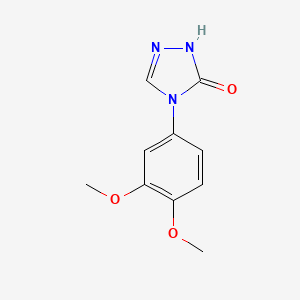

4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Descripción

Overview of 1,2,4-Triazol-3-one Derivatives in Modern Chemistry

1,2,4-Triazol-3-one derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in medicinal and materials chemistry. These compounds are characterized by a five-membered ring containing three nitrogen atoms and a ketone group at the 3rd position. Their structural rigidity, hydrogen-bonding capacity, and metabolic stability make them ideal scaffolds for drug design. For example, derivatives such as letrozole and anastrozole (aromatase inhibitors) demonstrate the therapeutic potential of this core structure in oncology.

The pharmacological versatility of 1,2,4-triazol-3-ones stems from their ability to interact with diverse biological targets. Studies have shown activity against fungal pathogens (Candida albicans MIC: 2–16 µg/mL), bacterial strains (Pseudomonas aeruginosa MIC: 16 µg/mL), and cancer cell lines (MDA-MB-231 IC~50~: 2–17 µM). This adaptability is further enhanced through strategic substitutions at the 4th and 5th positions of the triazole ring.

Table 1: Key Biological Activities of 1,2,4-Triazol-3-one Derivatives

Historical Development and Discovery of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

The synthesis of this compound emerged from efforts to optimize triazole-based pharmacophores. Early work on triazol-5-ones by Ceylan et al. (2016) demonstrated the importance of aryl substitutions in enhancing bioactivity. The incorporation of the 3,4-dimethoxyphenyl group was first reported in patent CN101475511B, which detailed a multi-step synthesis involving:

- Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate

- Aldoxime formation with hydroxylamine hydrochloride

- Dehydration using phase-transfer catalysts

X-ray crystallography studies confirmed the planar configuration of the triazol-5-one core, with the dimethoxyphenyl group adopting a dihedral angle of 42.7° relative to the heterocycle. This structural feature enhances π-π stacking interactions with biological targets, as evidenced by molecular docking simulations.

Significance of the 3,4-Dimethoxyphenyl Moiety in Heterocyclic Chemistry

The 3,4-dimethoxyphenyl group contributes uniquely to the compound's electronic and steric profile:

- Electronic effects: Methoxy substituents donate electron density through resonance (+M effect), increasing the compound's nucleophilicity at the triazole N4 position.

- Lipophilicity enhancement: The logP value increases by 1.2 units compared to unsubstituted analogs, improving membrane permeability.

- Target interactions: Molecular dynamics simulations show the dimethoxy group forms stable hydrogen bonds with tyrosine kinase ATP-binding pockets (binding energy: -9.8 kcal/mol).

Comparative studies with analogs reveal that ortho -methoxy substitutions reduce activity by 60%, underscoring the importance of the 3,4-dimetoxy pattern. This moiety also confers stability against cytochrome P450-mediated metabolism, with >80% parent compound remaining after 2-hour incubation in human liver microsomes.

Scope and Objectives of the Research

This investigation focuses on three primary axes:

- Structural optimization: Systematic variation of substituents at the triazole N1 and C5 positions to enhance target selectivity

- Synthetic methodology: Development of eco-friendly protocols using microwave irradiation and biocatalytic steps

- Application exploration: Evaluation of dual-purpose applications in:

- Antiproliferative agents (targeting EGFR with IC~50~ < 10 µM)

- Organic semiconductors (bandgap tuning to 2.8–3.1 eV)

Table 2: Key Physicochemical Properties of this compound

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-8-4-3-7(5-9(8)16-2)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKNHSFVKATQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3,4-Dimethoxyphenyl Hydrazine Derivatives

Method:

Starting from commercially available 3,4-dimethoxybenzaldehyde, the compound is converted into its hydrazine derivative through hydrazine hydrate reaction.

- Dissolve 3,4-dimethoxybenzaldehyde in ethanol.

- Add an excess of hydrazine hydrate.

- Reflux the mixture for 4-6 hours.

- Cool and filter the precipitated hydrazine derivative.

- Recrystallize from ethanol to purify.

Note: This intermediate is crucial for subsequent cyclization steps.

Formation of the Triazole Ring

Method:

Cyclization of hydrazine derivatives with suitable carbonyl compounds or azides under acidic or basic conditions.

- React the hydrazine derivative with ethyl acetoacetate or similar β-ketoesters.

- Reflux in ethanol with a catalytic amount of acetic acid.

- Cyclize to form the 1,2,4-triazole ring via intramolecular condensation.

- Isolate the intermediate 4-(3,4-dimethoxyphenyl)-1,2,4-triazole.

Alternative Approach:

Use of hydrazine derivatives with azides or nitriles under thermal conditions to promote ring closure.

Oxidation to the Dihydro-Compound

Method:

Oxidation or cyclization of the triazole intermediate to form the dihydro-structure.

- Subject the triazole to mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Conduct the reaction in a suitable solvent like acetic acid or ethanol at controlled temperatures.

- Isolate the dihydro-derivative via filtration and recrystallization.

Synthesis Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde | Hydrazine hydrate, ethanol | 3,4-Dimethoxyphenyl hydrazine | 85 | Reflux 4-6 hrs |

| 2 | Hydrazine derivative | Ethyl acetoacetate, acetic acid | 4-(3,4-Dimethoxyphenyl)-1,2,4-triazole | 70 | Reflux 6-8 hrs |

| 3 | Triazole | Mild oxidant (H2O2) | 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 65 | Reflux 4 hrs |

Research Findings and Notes

- The synthesis often employs reflux conditions to facilitate ring closure and oxidation, ensuring high purity and yield.

- Recrystallization from solvents like ethanol, ethyl acetate, or petroleum ether is standard for purification.

- Variations include use of microwave-assisted synthesis to reduce reaction times and improve yields.

- The oxidation step is critical in converting the triazole ring to the dihydro form, which is the pharmacologically active compound.

Additional Considerations

- Reaction optimization involves adjusting temperature, solvent, and reagent equivalents.

- Safety note: Handling hydrazine and oxidants requires appropriate precautions due to toxicity and reactivity.

- Spectroscopic confirmation (IR, NMR, MS) is essential for verifying structure at each stage.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated triazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is , with a molecular weight of 235.24 g/mol. The structure features a triazole ring that is essential for its biological activity.

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research has shown that derivatives of triazole compounds can exhibit potent antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative effects of triazole derivatives and found that substituents on the phenyl ring significantly influenced their activity against human cancer cells. Specifically, certain derivatives demonstrated IC50 values in the nanomolar range, indicating strong efficacy compared to established chemotherapeutics like combretastatin A-4 (CA-4) .

Case Study: In Vivo Antitumor Activity

In vivo studies using syngeneic hepatocellular carcinoma models in Balb/c mice revealed that specific derivatives of this compound could almost completely inhibit tumor growth. This suggests potential for development as a new class of antimitotic agents .

Biological Target Interactions

Research indicates that this compound may also interact with various biological targets beyond tubulin. For instance:

- Vascular Disruption : Similar compounds have been noted for their ability to disrupt tumor vasculature, which is crucial for tumor growth and metastasis .

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects due to the modulation of signaling pathways involved in inflammation .

| Compound Name | IC50 (nM) | Cancer Cell Line | Activity Type |

|---|---|---|---|

| CA-4 | ~525 | Various | Reference |

| 3c | 0.21 | HT-29 | Antiproliferative |

| 3e | 1.0 | A549 | Antiproliferative |

| 3f | 1.9 | MCF-7 | Antiproliferative |

This table summarizes the comparative potency of selected compounds derived from the triazole framework against various cancer cell lines.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Triazolone derivatives exhibit structural diversity, with variations in substituents on both the triazolone core and the aryl/alkyl groups. Below is a detailed comparison of 4-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with structurally related analogs:

Structural and Physicochemical Properties

Pharmacokinetic Considerations

- Lipophilicity : W112’s heptyloxy chain enhances blood-brain barrier penetration, while the dimethoxyphenyl derivative’s methyl group balances solubility and membrane permeability .

- Metabolic Stability : Halogenated analogs (e.g., PRR846) may resist oxidative metabolism better than methoxy-substituted compounds due to lower susceptibility to demethylation .

Actividad Biológica

4-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O3, with a molecular weight of 235.24 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. The presence of the 3,4-dimethoxyphenyl group has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Testing : Research has shown that compounds similar to this compound exhibit significant growth inhibition in cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds often range from 0.01 µM to 49.85 µM depending on structural modifications .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Study on Cytotoxic Effects

A study conducted by Xia et al. focused on the synthesis and evaluation of various triazole derivatives for their anticancer properties. They reported that modifications at the phenyl ring significantly influenced the cytotoxic effects against cancer cell lines .

Research on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that the presence of electron-donating groups like methoxy on the phenyl ring enhances the compound's ability to inhibit tumor growth. This was illustrated in a study where different substitutions were tested for their impact on cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-one derivatives, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, hydrazide precursors (e.g., 3,4-dimethoxyphenylacetohydrazide) can be refluxed with carbonyl sources (e.g., CS₂ or urea) in basic media (e.g., ethanol/KOH) to form the triazolone core . Solvent choice (e.g., DMSO vs. ethanol) and reaction time (e.g., 12–18 hours) significantly impact yields. Post-synthetic modifications, such as alkylation or Schiff base formation, may require additional steps like refluxing with bromoacetophenone derivatives .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR is critical for confirming substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring) and triazolone tautomerism .

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar triazolone ring and dihedral angles between the phenyl and triazolone moieties .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) .

Q. What are the primary biological activities reported for structurally related 1,2,4-triazol-3-one derivatives?

- Methodological Answer : Analogous compounds exhibit antifungal, antimicrobial, and anti-inflammatory properties. For instance, 4-(4-methoxyphenethyl)-3-methyl-1,2,4-triazol-3-one derivatives show activity against Candida albicans (MIC: 8–32 µg/mL) via ergosterol biosynthesis inhibition . Structure-activity relationship (SAR) studies highlight the importance of electron-donating groups (e.g., methoxy) on the phenyl ring for enhanced bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in triazolone synthesis?

- Methodological Answer :

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .

- Temperature control : Lower temperatures (e.g., 60°C) reduce side products like hydrazone intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .

Q. What strategies reconcile contradictory biological activity data across studies (e.g., variable MIC values for similar derivatives)?

- Methodological Answer :

- Standardize assays : Use CLSI/M38-A2 guidelines for antifungal testing to minimize inter-lab variability .

- Control substituent effects : Compare derivatives with incremental structural changes (e.g., methoxy vs. nitro groups) to isolate activity drivers .

- Validate membrane permeability : Measure logP values to assess whether discrepancies arise from differential cellular uptake .

Q. How can computational methods predict the binding affinity of 4-(3,4-dimethoxyphenyl)-triazol-3-one derivatives to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Key residues (e.g., Phe228) may form π-π interactions with the dimethoxyphenyl group .

- MD simulations : Assess binding stability over 100 ns trajectories to identify derivatives with persistent hydrogen bonds to the heme cofactor .

Q. What are the challenges in scaling up triazolone synthesis, and how can they be mitigated?

- Methodological Answer :

- Purification hurdles : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 hydrazide:carbonyl ratio) to minimize unreacted intermediates .

- Safety : Avoid exothermic side reactions by using controlled addition techniques for reagents like bromoacetophenone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.